molecular formula C10H20N4O B1476781 1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine CAS No. 2098078-50-1

1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine

Cat. No.: B1476781
CAS No.: 2098078-50-1
M. Wt: 212.29 g/mol
InChI Key: OVZFASVXGUFRTR-UHFFFAOYSA-N
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Description

The compound “1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine” is a complex organic molecule. It contains an azido group, which is a functional group characterized by the formula -N3 . The azido group is known for its high reactivity and is commonly used in various chemical reactions .


Synthesis Analysis

The synthesis of azidoethyl derivatives involves the nucleophilic substitution of the bromine atoms of the parent 2-bromoethyl derivatives with the azide group . This process results in the formation of new compounds capable of releasing NO within living organisms .


Chemical Reactions Analysis

Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P(iii) species with azides according to the Staudinger reaction .

Scientific Research Applications

Synthesis and Antitumor Applications

Synthesis of Antitumor Compounds : Compounds containing 2-azidoethyl groups, such as N-(2-azidoethyl)-3,5-bis(3-pyridylidene)piperidin-4-ones, have been synthesized and exhibit significant in vitro cytotoxicity against human tumor cell lines. The preservation of the 1,5-diaryl-3-oxo-1,4-pentadiene moiety is crucial in drug design for new antitumor agents based on these compounds (Bykhovskaya et al., 2017).

Supramolecular Chemistry and Complexation

Supramolecular Inclusion Complexes : Piperidine derivatives, such as 4-(acyloxy)-4-(cyclopropylethynyl)-1-(2-ethoxyethyl)piperidines, form supramolecular inclusion complexes with β-cyclodextrin. These complexes involve the inclusion of the N-ethoxyethyl fragment of one substrate molecule in the inner cavity of one receptor molecule. This complexation could have implications in drug delivery and molecular recognition (Seilkhanov et al., 2017).

Synthesis of Secondary Alcohols and Esters

Alkoxy and Acetyl Piperidines : Synthesis methods for 4-alkoxy-4-(1-hydroxyethyl)-1-(2-ethoxyethyl)piperidines and their esters have been developed. The presence of an asymmetric carbon atom in the molecules results in complex 1H NMR spectra, suggesting potential applications in the synthesis of complex organic molecules (Praliev et al., 2005).

Electrochemical Studies and Applications

Anodic Methoxylation of Piperidine Derivatives : N-acyl and N-sulfonyl piperidines undergo anodic methoxylation under various conditions. This process could be critical in the synthesis of certain pharmaceuticals or in other electrochemical applications (Golub & Becker, 2015).

Properties

IUPAC Name

1-(2-azidoethyl)-4-(ethoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O/c1-2-15-9-10-3-6-14(7-4-10)8-5-12-13-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZFASVXGUFRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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